(3-Aminophenyl)(azetidin-1-yl)methanone
Description
Significance of Four-Membered Heterocycles in Contemporary Medicinal Chemistry Research
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, have garnered considerable attention in modern medicinal chemistry. numberanalytics.comeurekaselect.com Despite their inherent ring strain, which once led to them being considered unstable and synthetically challenging, these motifs are now recognized for their ability to confer desirable physicochemical properties to drug candidates. eurekaselect.comnumberanalytics.com The inclusion of a heteroatom within the four-membered ring introduces polarity and potential hydrogen bonding capabilities, which can enhance solubility and target engagement. nih.gov
The compact and rigid nature of these rings can lead to improved metabolic stability and reduced lipophilicity, addressing key challenges in drug development. eurekaselect.com Furthermore, the unique vectoral display of substituents from a four-membered ring can allow for precise orientation of functional groups to interact with biological targets, leading to enhanced potency and selectivity. enamine.net Consequently, four-membered heterocycles are increasingly being incorporated into drug discovery programs to access novel chemical space and develop next-generation therapeutics. numberanalytics.com
Overview of Azetidine (B1206935) Ring Systems as Key Scaffolds in Drug Discovery
Among the four-membered heterocycles, the azetidine ring system holds a prominent position in drug discovery. lifechemicals.com Azetidine is the smallest saturated nitrogen-containing heterocycle with reasonable chemical stability. enamine.net This scaffold has been successfully integrated into a number of approved drugs and clinical candidates, demonstrating its therapeutic potential across a range of diseases. enamine.netlifechemicals.com For instance, azetidine-containing compounds have shown promise in the development of treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome. sciencedaily.com
The versatility of the azetidine ring allows it to serve as a bioisosteric replacement for other common cyclic amines, such as piperidine (B6355638) or pyrrolidine, offering a means to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net The nitrogen atom of the azetidine ring can be readily functionalized, providing a convenient handle for the introduction of various substituents to explore structure-activity relationships (SAR). lifechemicals.com
Contextualizing (3-Aminophenyl)(azetidin-1-yl)methanone within Privileged Structural Motifs
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. cambridgemedchemconsulting.comnih.gov These motifs serve as versatile templates for the design of novel ligands. While the term was initially applied to more complex ring systems like benzodiazepines, the underlying principles can be extended to smaller, strategically substituted scaffolds.
This compound can be viewed through the lens of a privileged structural motif due to the combination of the azetidine ring and the aminophenyl group. The azetidine moiety provides a rigid and defined three-dimensional structure, while the aminophenyl group offers key interaction points, including hydrogen bond donors and acceptors, as well as a site for further functionalization. This combination of features makes it a promising starting point for the development of libraries of compounds targeting various protein families. The N-benzyl piperidine and N-benzyl piperazine (B1678402) motifs are well-established privileged structures that offer a variety of interactions, and by extension, the core of this compound presents a similar potential for versatile target engagement. cambridgemedchemconsulting.com
Historical Perspectives on the Research and Development of Azetidine-Based Compounds
The history of azetidine-based compounds in medicinal chemistry is closely linked to the discovery and development of β-lactam antibiotics, such as penicillin, which contain an azetidin-2-one (B1220530) ring. lifechemicals.comjmchemsci.com For a considerable period, the research on azetidines was dominated by their role in antibacterial agents. lifechemicals.com However, in recent decades, the scope of azetidine chemistry has expanded significantly.
Advances in synthetic methodologies have made a wider range of functionalized azetidines more accessible, overcoming the initial challenges associated with their synthesis due to ring strain. numberanalytics.comnih.gov This has enabled medicinal chemists to explore the incorporation of the azetidine motif into a broader array of therapeutic agents beyond antibiotics. The realization that the unique structural and conformational properties of the azetidine ring could be leveraged to improve drug-like properties has fueled a resurgence of interest in this scaffold, leading to its inclusion in a diverse range of biologically active compounds. nih.gov
Interactive Data Table: Properties of Azetidine-Containing Scaffolds
| Property | Description | Significance in Drug Discovery |
| Ring Strain | The inherent strain in the four-membered ring. | Influences reactivity and conformational preferences. Can contribute to enhanced binding affinity. |
| Rigidity | The constrained nature of the azetidine ring. | Reduces the entropic penalty of binding to a target, potentially increasing potency. Provides a defined exit vector for substituents. |
| Polarity | The presence of the nitrogen heteroatom. | Can improve aqueous solubility and provides a site for hydrogen bonding interactions with biological targets. |
| Metabolic Stability | Resistance to metabolic degradation. | The azetidine ring can be more stable to metabolic enzymes compared to larger, more flexible rings. |
| Synthetic Accessibility | The ease of synthesis and functionalization. | Modern synthetic methods have made a wide variety of substituted azetidines accessible. |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3-aminophenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c11-9-4-1-3-8(7-9)10(13)12-5-2-6-12/h1,3-4,7H,2,5-6,11H2 |
InChI Key |
ZGHLPFNFXSETAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Pharmacological Investigations and Biological Activities of 3 Aminophenyl Azetidin 1 Yl Methanone Analogues
Modulation of Kinase Pathways: MEK Inhibition
Role of the RAS/RAF/MEK/ERK Signaling Cascade in Cellular Processes
The Ras/Raf/MEK/ERK signaling cascade is a highly conserved, central pathway that transmits signals from cell surface receptors to the nucleus, regulating a multitude of cellular processes. nih.gov This pathway is crucial for processes such as cell proliferation, differentiation, migration, and apoptosis (programmed cell death). nih.govnih.gov The cascade is initiated by the activation of Ras, a small GTP-binding protein, which then recruits and activates Raf serine/threonine kinases. researchgate.net Activated Raf subsequently phosphorylates and activates MEK1 and MEK2, which are dual-specificity protein kinases. researchgate.net The final step in this core cascade is the phosphorylation and activation of the extracellular signal-regulated kinases, ERK1 and ERK2, by MEK1/2. researchgate.net
Once activated, ERK1/2 can phosphorylate a wide array of substrates, including transcription factors within the nucleus, leading to changes in gene expression that drive cellular responses. researchgate.netnih.gov Given its profound effects on cell growth and survival, aberrant activation of the Ras/Raf/MEK/ERK pathway is a frequent event in human cancers, often resulting from mutations in upstream components like the BRAF and RAS genes. nih.govnih.gov This makes the pathway an attractive target for the development of therapeutic agents aimed at controlling abnormal cell proliferation. nih.govnih.gov
Inhibition of MEK1/2 Kinases by Azetidine-Containing Compounds
The azetidine (B1206935) ring is a four-membered heterocycle that has gained significant popularity in drug discovery due to its ability to impart desirable physicochemical properties and novel structural geometries. rsc.org Its incorporation into kinase inhibitors is exemplified by Cobimetinib, a potent and selective inhibitor of MEK1 and MEK2. nih.gov Cobimetinib features an N-acylazetidine structure, where an azetidine ring is linked via an amide bond (a methanone (B1245722) group) to a complex substituted aminophenyl ring system. nih.gov
Cobimetinib functions as a reversible, allosteric, and ATP-noncompetitive inhibitor. nih.gov It binds to a unique pocket adjacent to the ATP-binding site of the MEK enzyme, preventing the kinase from adopting its active conformation. nih.gov This allosteric inhibition is highly selective for MEK1/2 and does not significantly affect other kinases. nih.gov Preclinical studies have shown that Cobimetinib effectively inhibits the growth of tumor cells that harbor a BRAF mutation. nih.gov
Therapeutic Implications for Proliferative Disorders
The central role of the MEK/ERK pathway in driving cell proliferation makes MEK inhibitors a promising class of targeted therapies for various cancers and other proliferative diseases. nih.govnih.gov By blocking the activity of MEK1/2, these inhibitors can effectively silence the downstream signaling that promotes uncontrolled cell growth and prevents apoptosis. nih.gov
The therapeutic potential of MEK inhibitors is particularly evident in cancers with known genetic alterations that hyperactivate the pathway, such as melanomas with BRAF V600 mutations. nih.gov In these cases, MEK inhibitors can lead to significant antitumor activity. nih.gov For instance, Cobimetinib is used in combination with the BRAF inhibitor vemurafenib (B611658) for the treatment of patients with unresectable or metastatic melanoma. nih.gov This combination therapy results in increased apoptosis and reduced tumor growth compared to either agent alone. nih.gov The broader therapeutic strategy involves identifying patient populations with tumors dependent on the RAS/RAF/MEK/ERK pathway and applying MEK inhibition to disrupt this critical survival signal. nih.govnih.gov
Enzyme Inhibition Studies
Targeting Methionine Aminopeptidase (MetAP)
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation. nih.govnih.gov They catalyze the removal of the N-terminal methionine from newly synthesized proteins, a critical step for the proper function and stability of a large subset of the proteome. nih.govnih.gov In humans, there are two forms, MetAP-1 and MetAP-2. rsc.org
Inhibition of MetAP-2, in particular, has been identified as a therapeutic strategy for cancer. nih.gov The enzyme is the molecular target of the natural product fumagillin (B1674178) and its derivatives, which are known to inhibit endothelial cell proliferation and angiogenesis (the formation of new blood vessels required for tumor growth). rsc.orgnih.gov Consequently, the development of small-molecule MetAP-2 inhibitors has been an area of active research, leading to the discovery of various chemical scaffolds that can suppress tumor growth and angiogenesis. nih.gov While diverse structures like fumagillin analogues, bengamides, and anthranilic acid sulfonamides are known MetAP-2 inhibitors, specific research detailing potent inhibitory activity by close analogues of (3-Aminophenyl)(azetidin-1-yl)methanone is not prominently featured in the reviewed scientific literature. nih.gov
Other Enzyme Inhibition Mechanisms and Potential Biological Targets
Analogues featuring the azetidine-amide or aminophenyl-methanone core structures have been investigated for their inhibitory activity against a range of other enzymes and biological targets beyond the MEK pathway.
A notable example is the targeting of Signal Transducer and Activator of Transcription 3 (STAT3). A series of (R)-azetidine-2-carboxamide analogues were developed as potent, direct inhibitors of STAT3. nih.govnih.gov STAT3 is a transcription factor that is aberrantly activated in many human cancers, where it promotes cell proliferation and survival. nih.gov These azetidine-based inhibitors were found to disrupt STAT3 DNA-binding activity with sub-micromolar potency, inhibit the growth of breast cancer cells harboring active STAT3, and induce apoptosis. nih.govnih.gov
| Compound | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5a | Salicylate (B1505791) analogue | 0.55 | nih.govnih.gov |
| 5o | 5-cyclohexyl-2-pyridinylmethyl salicylate analogue | 0.38 | nih.govnih.gov |
| 8i | Benzohydroxamic acid analogue | 0.34 | nih.govnih.gov |
| 7e | Methyl ester analogue | >4.0 | nih.govnih.gov |
| 7g | Lactone analogue | >4.0 | nih.govnih.gov |
Furthermore, the versatility of the azetidine scaffold is demonstrated in its use for targeting other kinases. A series of pyrazinamide-based inhibitors bearing an azetidine-benzoxazole substituent were discovered as potent inhibitors of the receptor tyrosine kinase MerTK, a target in immuno-oncology. Additionally, other structurally related scaffolds have shown activity against different targets. For instance, derivatives of 4-aminophenylalanine have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), and compounds with a benzofuran-3-yl(phenyl)methanone scaffold have been identified as inhibitors of the deacetylase SIRT1.
Antiproliferative and Antineoplastic Activity
Analogues of this compound, particularly those incorporating the azetidinone (β-lactam) ring, have been a focus of research for their potential as anticancer agents. These investigations have revealed significant activity in inhibiting the growth of various cancer cell lines, inducing programmed cell death, and targeting specific molecular pathways crucial for tumor progression.
A variety of azetidin-2-one (B1220530) derivatives have demonstrated notable efficacy in curbing the proliferation of cancer cells. For instance, a series of novel 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogues of the natural antimitotic agent combretastatin (B1194345) A-4, showed significant antiproliferative activities in MCF-7 breast cancer cells. Similarly, other studies on azetidin-2-one derivatives incorporating 1,3,4-oxadiazole (B1194373)/thiadiazole moieties reported high efficacy, with some compounds achieving 89% to 94% inhibition of MCF-7 cell growth at micromolar concentrations.
Another class of related compounds, 3-amino-N-phenyl-1H-indazole-1-carboxamides, also exhibited potent antiproliferative activity across a panel of 60 human cancer cell lines. Certain analogues within this series were capable of inhibiting cancer cell growth at concentrations below 1 microM, indicating a powerful cytostatic effect. These findings highlight the potential of the core structures related to this compound to serve as scaffolds for the development of new antiproliferative agents.
Table 1: Antiproliferative Activity of Selected Analogues
| Compound Class | Target Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 (Breast Cancer) | Significant antiproliferative activity (e.g., IC50 values in the nanomolar range for potent analogues) | nih.gov |
| Azetidin-2-one-1,3,4-oxadiazole derivatives | MCF-7 (Breast Cancer) | 89% to 94% inhibition at various concentrations (0.1 µM to 2 µM) | mdma.ch |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | 60 human cancer cell lines (NCI-60) | Growth inhibition at concentrations < 1 µM; GI50 of 0.0153 µM in SR leukemia for most active compounds | nih.gov |
Beyond inhibiting proliferation, a key mechanism for the antineoplastic activity of these analogues is the induction of apoptosis, or programmed cell death. Research has shown that certain retinoid-derived molecules, such as 3-Cl-AHPC, are potent inducers of apoptosis in a range of cancer cell lines including KG-1 acute myeloid leukemia, MDA-MB-231 breast cancer, H292 lung cancer, and DU-145 prostate cancer cells. nih.gov One study demonstrated that treatment with a specific analogue led to 46% apoptosis in MDA-MB-231 cells. nih.gov
Mechanistic studies have further elucidated this process. For example, some compounds were found to promote the processing of caspase 3, a key executioner enzyme in the apoptotic cascade, and stimulate the release of mitochondrial cytochrome c into the cytosol, a critical step in the intrinsic apoptotic pathway. medscape.com Furthermore, investigations using Annexin V-FTIC/7-AAD dual staining on HL-60 leukemia cells confirmed that isatin-derived analogues induced both early and late-stage apoptosis. nih.gov This body of evidence suggests that these compounds can effectively trigger the cellular self-destruction machinery within cancer cells.
The anticancer effects of this compound analogues are often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated therapeutic target, as its constitutive activation is common in many cancers, including breast cancer. nih.gov
Recent research has identified a series of potent azetidine-based compounds that selectively and irreversibly inhibit STAT3 activation. nih.govnih.gov These compounds were shown to bind directly to STAT3, inhibiting its DNA-binding activity with IC50 values in the sub-micromolar to low micromolar range (0.38–2.07 μM). nih.gov This inhibition effectively blocks the downstream signaling cascade that promotes tumor growth and survival. nih.gov In breast cancer cell lines with constitutively active STAT3, such as MDA-MB-231 and MDA-MB-468, these azetidine compounds successfully inhibited STAT3 activation and blocked its accumulation in the nucleus. nih.gov Other related compounds have been found to interfere with different pathways; for instance, 3-Cl-AHPC and its analogues were shown to inhibit the SHP-2 protein-tyrosine phosphatase, while certain 3-amino-1H-indazole-1-carboxamides were found to affect the phosphorylation status of the Retinoblastoma protein (pRb), leading to a block in the G0-G1 phase of the cell cycle. nih.govnih.gov
Anticonvulsant Research
In addition to their antineoplastic properties, various heterocyclic compounds structurally related to this compound have been investigated for their potential as anticonvulsant agents.
The anticonvulsant potential of new chemical entities is typically assessed using well-established rodent models of seizures. nih.gov The two most common screening tests are the maximal electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model, which is indicative of activity against absence seizures. nih.gov
A study on a series of 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines found that most of the tested compounds showed protection against MES-induced seizures in mice. researchgate.net In another study, newly synthesized azetidinone derivatives incorporating an indole (B1671886) moiety were also evaluated for their anticonvulsant activity. nih.gov Similarly, research on 3-aryl-4(3H)-quinazolinones identified compounds that provided good protection in both MES and scMet (an equivalent of scPTZ) seizure models. mdma.ch These preclinical evaluations in established animal models are a critical first step in identifying promising candidates for antiseizure medications.
Table 2: Anticonvulsant Screening of Selected Analogues in Animal Models
| Compound Class | Animal Model | Observed Activity | Reference |
|---|---|---|---|
| 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline | MES (mice) | Most compounds showed protection from seizures. | researchgate.net |
| 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline | scPTZ (mice) | One compound (3b) was found to be active. | researchgate.net |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES & 6 Hz (mice) | Several compounds showed weak to moderate anticonvulsant activity. | mdpi.com |
| Indole-based azetidinones | Not specified | Evaluated for anticonvulsant activity. | nih.gov |
The precise mechanisms of action for many novel anticonvulsant compounds are often multifaceted and not fully elucidated. However, based on the known pharmacology of existing antiseizure drugs, several hypotheses can be proposed for this compound analogues. The primary mechanisms of current drugs involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk
Three major classes of mechanisms are recognized:
Modulation of voltage-gated ion channels : Many antiseizure drugs act by blocking voltage-gated sodium or calcium channels. nih.govepilepsysociety.org.uk This action reduces the repetitive firing of neurons and limits the propagation of seizure activity. medscape.comnih.gov It is plausible that azetidinone analogues could interact with these channels to stabilize neuronal membranes.
Enhancement of GABA-mediated inhibition : Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain. epilepsysociety.org.uk Some drugs enhance GABAergic neurotransmission by acting on GABA-A receptors or by inhibiting the degradation or reuptake of GABA. nih.gov The structural features of the investigated analogues could potentially allow them to interact with components of the GABAergic system.
Attenuation of glutamate-mediated excitation : Glutamate is the main excitatory neurotransmitter. epilepsysociety.org.uk Blocking its receptors, such as the NMDA or AMPA subtypes, can reduce neuronal hyperexcitability and prevent seizure spread. epilepsysociety.org.uk This represents another potential, though less commonly targeted, mechanism for novel anticonvulsant compounds. nih.gov
These hypotheses provide a framework for future mechanistic studies to precisely determine how these analogues exert their anticonvulsant effects at the molecular level.
Anti-infective Research
The B-lactam ring, a core component of azetidinone derivatives, is renowned for its role in some of the most crucial antibiotics discovered. nih.gov This has spurred extensive research into novel azetidinone analogues to combat a wide range of infectious agents, including bacteria, fungi, viruses, and parasites.
Antibacterial Activity of Azetidinone Derivatives
The antibacterial potential of azetidin-2-one, or B-lactam, derivatives is well-established, forming the chemical basis for penicillin and cephalosporin (B10832234) antibiotics. nih.gov Research into novel analogues of this compound continues to be a fertile ground for the discovery of new antibacterial agents, particularly in the face of rising antimicrobial resistance.
Newly synthesized azetidinone derivatives have been evaluated against a variety of both Gram-positive and Gram-negative bacterial strains. jgtps.com For instance, a series of novel 2-azetidinone derivatives were synthesized and tested for their antibacterial efficacy. The results were compared against the standard drug Moxifloxacin. While all the synthesized compounds were found to be less active than the standard, they demonstrated notable antibacterial properties. nih.gov
In another study, Schiff's bases were converted to 2-azetidinone derivatives and evaluated for their antibacterial activity. Some of the synthesized compounds exhibited good activity when compared to the standard drug Sparfloxacin. nih.gov The antibacterial activity of these compounds is often attributed to the C=O and C-N linkages within the 2-azetidinone ring. nih.gov
Further investigations into novel bioactive azetidinones derived from 1,5-Dimethyl-2-phenyl-1H-pyrazole-3(2H)-one showed promising activity against a panel of microbial strains. harvard.edu Similarly, azetidinone derivatives incorporating a 1,3,4-oxadiazole ring have demonstrated efficacy against Gram-negative bacteria, with some compounds showing greater potency than the conventional antibiotic amoxicillin-clavulanate. jgtps.com
The structural variations in these analogues play a crucial role in their antibacterial potency. For example, studies on 4-substituted-styryl-2-azetidinones revealed significant inhibitory effects against Gram-negative bacteria, with some compounds being particularly effective against Pseudomonas aeruginosa. harvard.edu Another study synthesized azetidinones involving 3-mercapto-4-amino-5-naptho[2,1-b] furan-1,2,4-triazole, with some of the resulting compounds displaying significant antibacterial activity, where electron-withdrawing groups were observed to enhance this activity. harvard.edu
Table 1: Antibacterial Activity of Selected Azetidinone Derivatives
| Compound Type | Tested Against | Key Findings | Reference |
|---|---|---|---|
| Novel 2-azetidinone derivatives | Various bacterial strains | Showed antibacterial activity, though less potent than Moxifloxacin. | nih.gov |
| Azetidinones from Schiff's bases | Various bacterial strains | Some compounds exhibited good activity compared to Sparfloxacin. | nih.gov |
| 4-substituted-styryl-2-azetidinones | Gram-negative bacteria | Particularly effective against Pseudomonas aeruginosa. | harvard.edu |
| Azetidinones with 1,3,4-oxadiazole ring | Gram-negative bacteria | Some derivatives were more potent than amoxicillin-clavulanate. | jgtps.com |
| Azetidinones with naptho[2,1-b] furan-1,2,4-triazole | Various bacterial strains | Significant activity, enhanced by electron-withdrawing groups. | harvard.edu |
Antifungal Activity
In addition to their antibacterial properties, azetidinone derivatives have demonstrated significant potential as antifungal agents. Numerous studies have focused on synthesizing and evaluating these compounds against a variety of fungal pathogens.
For instance, a series of newly synthesized 2-azetidinone compounds were screened for their antimicrobial activity against several fungal species, including Aspergillus flavus, Aspergillus niger, Penicillium chrysogenum, Trigoderma veride, and Fusarium oxysporum. All the tested compounds exhibited promising antifungal activity. harvard.edu
In another study, the conversion of Schiff bases into azetidinones was found to noticeably enhance the antifungal activity against Colletotrichum capsici, with many of the compounds showing significant activity comparable to the standard drug fluconazole. nih.gov Some of these derivatives also showed moderate to significant antifungal activity against Aspergillus niger. nih.gov
The structural features of the azetidinone derivatives have been shown to influence their antifungal efficacy. For example, research on azetidinones derived from 3-mercapto-4-amino-5-naptho[2,1-b] furan-1,2,4-triazole indicated that compounds with electron-withdrawing groups had a more pronounced effect on antifungal activity. jgtps.com Similarly, novel benzophenone (B1666685) fused azetidinone derivatives have been synthesized and evaluated, with some compounds demonstrating good antifungal activity against various fungal strains when compared to standard drugs like Ketoconazole. nih.gov
Table 2: Antifungal Activity of Selected Azetidinone Derivatives
| Compound Type | Tested Against | Key Findings | Reference |
|---|---|---|---|
| Novel 2-azetidinone compounds | Aspergillus flavus, Aspergillus niger, Penicillium chryogenum, Trigoderma veride, Fusarium oxysporum | All synthesized compounds showed promising antifungal activity. | harvard.edu |
| Azetidinones from Schiff bases | Colletotrichum capsici, Aspergillus niger | Enhanced antifungal activity against C. capsici, comparable to fluconazole. Moderate activity against A. niger. | nih.gov |
| Azetidinones with naptho[2,1-b] furan-1,2,4-triazole | Various fungal strains | Electron-withdrawing groups enhanced antifungal activity. | jgtps.com |
| Benzophenone fused azetidinones | Various fungal strains | Some compounds showed good antifungal activity compared to Ketoconazole. | nih.gov |
Antiviral Activity (e.g., Anti-HIV, Anti-TMV)
The antiviral potential of azetidinone derivatives has been an area of growing interest. Their ability to inhibit proteins essential to the viral life cycle makes them attractive candidates for antiviral drug development. nih.gov
A series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antiviral activity against a panel of pathogenic viruses, including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus. The study found that these compounds generally exhibited weak antiviral activity against the tested viruses. nih.gov
However, more specific antiviral activities have been reported for certain azetidinone analogues. For instance, a series of N-substituted 3-aryl-4-(diethoxyphosphonyl)azetidin-2-ones were screened for their antiviral and antimicrobial activities. Among them, a trans-isomeric derivative with a 4-fluoro-3-methylphenyl group was found to be active against human coronavirus (HCoV-229E) with an EC50 value of 45 µM. Another cis-isomer from the same series showed activity against influenza A virus H1N1 subtype. nih.gov
The potential anti-HIV activity of 2-azetidinone derivatives has also been noted in review articles, highlighting the broad spectrum of pharmacological activities associated with this scaffold. nih.gov However, detailed studies on specific analogues of this compound against HIV or Tobacco Mosaic Virus (TMV) are not extensively documented in the reviewed literature. The well-known anti-HIV drug Zidovudine (AZT) is a thymidine (B127349) analogue and does not belong to the azetidinone class of compounds. ptfarm.pl
Antimycobacterial and Antiparasitic Potential
Research into azetidinone derivatives has extended to their potential efficacy against mycobacteria and various parasites.
Antimycobacterial Activity: Several studies have highlighted the promise of azetidin-2-one analogues as anti-tubercular agents. A series of azetidin-2-one derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). Some of these analogues demonstrated moderate to good anti-tubercular activity. Notably, two compounds exhibited significant potency with MIC values of 1.56 and 0.78 µg/mL, respectively, against the Mtb H37Rv strain. The study also suggested that chloro substitution on the aryloxy acid component of the molecules appeared to enhance the antimycobacterial activity. nih.gov
In another significant finding, a series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen. These compounds elicited potent bactericidal activity with MIC99 values of less than 10 µM against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. A key advantage of these compounds is that they did not appear to induce specific resistance. The mode of action is believed to be a novel mechanism that disrupts the late-stage biosynthesis of mycolic acid, a critical component of the mycobacterial cell envelope. nih.govharvard.edunih.govjetir.org
Antiparasitic Potential: The antiparasitic activity of azetidinone derivatives has also been explored, with a particular focus on malaria. A study involving the synthesis of 3-azido-, 3-amino-, and 3-(1,2,3-triazol-1-yl)-B-lactams revealed their antiplasmodial activity against four strains of Plasmodium falciparum. The results indicated that the presence of a cyclohexyl substituent at the N-1 position and a phenyl group on the triazole ring significantly improved the activity, with some compounds exhibiting IC50 values in the low micromolar range (1.00-1.21 µM). nih.gov
Furthermore, a series of azetidine-2-carbonitriles have been identified as potent antimalarial inhibitors that target the P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. One optimized compound demonstrated an in vitro EC50 of 0.016 µM against multidrug-resistant blood-stage parasites and was curative in a P. berghei mouse model. nih.gov Bicyclic azetidines targeting Plasmodium falciparum phenylalanyl-tRNA synthetase have also emerged as a promising new class of antimalarials due to their activity against three stages of the parasite's life cycle. harvard.edu
Table 3: Antimycobacterial and Antiparasitic Activity of Azetidinone Derivatives
| Activity | Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Antimycobacterial | Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | MIC values as low as 0.78 µg/mL; chloro substitution enhanced activity. | nih.gov |
| Antimycobacterial | BGAz azetidine derivatives | Drug-sensitive and MDR-M. tuberculosis | Potent bactericidal activity (MIC99 < 10 µM); inhibits mycolic acid biosynthesis. | nih.govharvard.edunih.govjetir.org |
| Antiparasitic (Antimalarial) | 3-(1,2,3-triazol-1-yl)-β-lactams | Plasmodium falciparum | IC50 values of 1.00-1.21 µM against various strains. | nih.gov |
| Antiparasitic (Antimalarial) | Azetidine-2-carbonitriles | Plasmodium falciparum | Potent inhibitors of PfDHODH; EC50 of 0.016 µM against MDR parasites. | nih.gov |
| Antiparasitic (Antimalarial) | Bicyclic azetidines | Plasmodium falciparum | Active against three life cycle stages; target phenylalanyl-tRNA synthetase. | harvard.edu |
Immunomodulatory and Inflammatory Pathway Interventions
Beyond their anti-infective properties, azetidinone derivatives have been investigated for their potential to modulate the immune system and intervene in inflammatory pathways. Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest.
Role in Modulating Inflammatory Cytokines (TNF, IL-6, IL-1)
Azetidin-2-one derivatives have been reported to possess anti-inflammatory activities. jgtps.comjetir.orgderpharmachemica.com Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1) are key mediators in the inflammatory cascade. nih.gov Their overproduction is associated with the pathogenesis of various inflammatory conditions. Consequently, the ability of therapeutic agents to modulate the production of these cytokines is a critical aspect of their anti-inflammatory potential.
Studies on novel quinoline (B57606) derivatives bearing azetidinone scaffolds have demonstrated significant anti-inflammatory and analgesic activities in animal models, such as the carrageenan-induced rat paw edema model. nih.gov Similarly, new azetidin-2-one derivatives of ferulic acid have been evaluated for their in vitro anti-inflammatory effects using assays like the bovine serum albumin denaturation and human red blood cell membrane stabilization methods, with some compounds showing activity comparable to the standard drug diclofenac. harvard.edu
While these studies confirm the anti-inflammatory potential of azetidinone derivatives, the specific mechanisms involving the modulation of TNF-α, IL-6, and IL-1 are still an area of active investigation. The inhibition of these pro-inflammatory cytokines is a known mechanism of action for many anti-inflammatory drugs. nih.gov For example, some compounds are known to reduce the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 in microglial cells. derpharmachemica.com Given that azetidinones have shown broad anti-inflammatory effects, it is plausible that their mechanism of action involves the downregulation of these key cytokines. However, direct evidence detailing the effects of this compound analogues on the production of TNF-α, IL-6, and IL-1 requires further specific investigation.
Potential in Inflammatory Conditions
The structural motif of this compound, which combines an aminophenyl group with an azetidine ring via a methanone linker, presents a scaffold with potential for development in the context of inflammatory conditions. While direct studies on this specific compound are limited, research into related azetidine and benzamide (B126) derivatives has highlighted their anti-inflammatory capabilities. medwinpublishers.combldpharm.com
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates. nih.govresearchgate.net Its incorporation can lead to compounds with a diverse range of pharmacological activities, including anti-inflammatory effects. medwinpublishers.com For instance, a series of novel azetidin-2-one derivatives of ferulic acid has been evaluated for in vivo anti-inflammatory potential. In a carrageenan-induced acute inflammation model in rats, these compounds demonstrated a significant anti-inflammatory effect. One of the most active compounds in this series, designated 6b, exhibited a 76.02% inhibition of granulation tissue formation in a chronic inflammation model, an effect comparable to the standard drug indomethacin (B1671933) (81.25%). mdpi.comresearchgate.net
Furthermore, the anti-inflammatory potential of the broader class of benzamides has been investigated. Certain N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a dose-dependent manner. bldpharm.com This inhibition is thought to be mediated through the regulation of the transcription factor NF-κB, which plays a crucial role in the inflammatory response. bldpharm.com
These findings suggest that analogues of this compound, by combining the structural features of both azetidine and aminophenyl methanone derivatives, represent a promising area for the exploration of new anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected Azetidin-2-one Derivatives of Ferulic Acid mdpi.comresearchgate.net
| Compound | Maximum Anti-inflammatory Effect (24h post-administration) | Inhibition of Granulation Tissue (%) |
| 6a | Present | Moderate |
| 6b | Present | 76.02 |
| 6c | Present | Moderate |
| 6d | Present | Moderate |
| 6e | Present | Moderate |
| 6f | Present | Moderate |
| Indomethacin | Standard | 81.25 |
Other Receptor and Target Interactions
Cannabinoid-1 (CB1) Receptor Modulation
The endocannabinoid system, and particularly the cannabinoid-1 (CB1) receptor, is a significant target in drug discovery due to its role in a wide array of physiological processes. frontiersin.orgnih.gov While direct evidence of this compound analogues as CB1 receptor modulators is not yet established in publicly available literature, the structural components of these molecules suggest a potential for interaction.
The methanone core is a feature present in several known CB1 receptor ligands. For example, derivatives of indol-3-yl-methanone and (naphthalen-1-yl) methanone have been investigated for their affinity to the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies on these classes of compounds have revealed that modifications to the groups attached to the methanone moiety can significantly influence binding affinity. nih.gov
The azetidine ring, as a conformationally restricted element, can also play a crucial role in defining the orientation of substituents and their interaction with receptor binding pockets. The patent literature has indicated that certain N-benzhydryl azetidine derivatives exhibit CB1 antagonist activity, although detailed pharmacological data are not extensively documented. researchgate.net
Given that both the methanone and azetidine moieties are present in compounds known to interact with the CB1 receptor, it is plausible that analogues of this compound could be designed to modulate CB1 receptor activity. Further research, including binding affinity assays and functional studies, would be necessary to explore this potential.
Table 2: Examples of Structurally Related Scaffolds with CB1 Receptor Activity
| Scaffold Class | Example Compound Type | Reported Activity |
| Indol-3-yl-methanone | Derivatives with varied N1 and methanone substituents | CB1 Receptor Affinity nih.gov |
| (Naphthalen-1-yl) methanone | Derivatives with varied methanone substituents | CB1 Receptor Affinity nih.gov |
| N-Benzhydryl azetidines | Patented derivatives | CB1 Antagonist Activity researchgate.net |
Exploration of Novel Mechanisms of Action for Drug Discovery
The unique combination of an aminophenyl group, a methanone linker, and an azetidine ring in the this compound scaffold provides a platform for the discovery of compounds with novel mechanisms of action. The azetidine moiety, in particular, is gaining prominence in drug discovery for its ability to introduce desirable physicochemical properties and novel three-dimensional structures. nih.govresearchgate.net
Research into azetidine-containing compounds has led to the identification of potent inhibitors for various biological targets. For instance, a series of (R)-azetidine-2-carboxamide analogues were developed as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org Further modifications of these analogues led to compounds with improved cell permeability and confirmed high-affinity binding to STAT3. acs.org
Additionally, novel azetidine analogues have been synthesized and evaluated as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a target relevant to the treatment of methamphetamine abuse. nih.gov These examples highlight the versatility of the azetidine scaffold in generating compounds that can interact with a diverse range of biological targets.
The exploration of analogues of this compound could therefore lead to the discovery of molecules with novel mechanisms of action, targeting proteins and pathways that have not been previously modulated by this chemical class. This exploration could involve screening these analogues against a wide panel of receptors and enzymes to identify new therapeutic opportunities.
Table 3: Examples of Bioactive Azetidine-Containing Scaffolds
| Azetidine Scaffold | Biological Target | Therapeutic Area |
| (R)-Azetidine-2-carboxamides | STAT3 | Oncology acs.org |
| cis- and trans-Azetidine Analogues | VMAT2 | Substance Abuse nih.gov |
| Azetidin-2-one Derivatives of Ferulic Acid | Inflammatory Pathways | Inflammation mdpi.comresearchgate.net |
Structure Activity Relationship Sar Elucidation and Molecular Design Strategies
Principles of Structure-Activity Relationship in Azetidine (B1206935) Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. researchgate.net Their unique, strained ring system imparts desirable pharmacokinetic effects and offers a rigid scaffold for presenting substituents in a well-defined spatial orientation. The principles of SAR within this class of compounds focus on how modifications to the azetidine ring and its substituents alter interactions with biological targets. researchgate.net
Identification of Key Structural Features Influencing Biological Activity
The biological activity of azetidine derivatives is highly dependent on the nature and position of various structural features. Minor changes to the substitution pattern can dramatically enhance or diminish activity. acgpubs.org Key features that are commonly manipulated in SAR studies include:
The Azetidine Ring: The four-membered ring itself is a critical feature. Its constrained nature can lock the molecule into a specific conformation that is favorable for binding to a target. It can also serve as a bioisostere for other common saturated heterocycles like morpholine or piperazine (B1678402). researchgate.net
Substituents on the Ring: The addition of functional groups at the C2, C3, or C4 positions of the azetidine ring is a primary strategy for modulating activity. For instance, in a series of azetidine-based GABA uptake inhibitors, derivatives substituted at the 2-position with an acetic acid moiety showed high potency. nih.gov
N-Substitution: The substituent attached to the azetidine nitrogen atom plays a pivotal role. In many drug candidates, this position is linked to larger aromatic or lipophilic moieties that are crucial for target engagement. For example, in a study of dopamine D1 receptor antagonists, an N-3 methyl substituent was better tolerated than N-H or a larger N-3 allyl group, indicating a defined space in the target's binding pocket. mdpi.com
The following table summarizes SAR findings for a series of azetidine derivatives developed as GAT-1 inhibitors, illustrating the impact of N-substitution.
| Compound | N-Substituent | GAT-1 Inhibition (IC50, µM) |
| Analog 1 | Unsubstituted | Low Potency |
| Analog 2 | 4,4-diphenylbutenyl | 2.83 |
| Analog 3 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 |
| Analog 4 | 2-[tris(4-methoxyphenyl)methoxy]ethyl | >100 |
| Data derived from studies on azetidin-2-ylacetic acid derivatives. nih.gov |
Relationship between Molecular Structure and Target Binding Affinity
The affinity of a molecule for its biological target is governed by the sum of intermolecular interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. stereoelectronics.org The specific three-dimensional arrangement of functional groups in a molecule like (3-Aminophenyl)(azetidin-1-yl)methanone determines how well it fits into its target's binding site.
Functional groups are the primary drivers of these interactions. reachemchemicals.com For example, amine groups can act as hydrogen bond donors or acceptors, while aromatic rings can engage in hydrophobic or π-stacking interactions. stereoelectronics.org The methanone (B1245722) (carbonyl) group is a potent hydrogen bond acceptor. The rigid azetidine scaffold positions these functional groups in a precise geometry, which can lead to high-affinity binding if the geometry is complementary to the target site. Altering this structure, for instance by changing the substitution pattern on the aminophenyl ring, would directly impact the molecule's ability to form these crucial bonds, thereby changing its binding affinity. nih.gov
Elucidation of Key Pharmacophores for Target Interactions
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements are the azetidine ring, the aminophenyl group, and the methanone linker.
Contributions of the Azetidine Ring to Pharmacological Activity
The azetidine ring is more than just a scaffold; it is an active contributor to the pharmacological profile of a molecule. Its inclusion can confer several advantages:
Improved Physicochemical Properties: Azetidines can improve properties like aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.
Conformational Rigidity: The strained ring reduces the number of possible conformations the molecule can adopt. This pre-organization can lower the entropic penalty of binding to a target, leading to higher affinity.
Novelty and Patentability: As a less common heterocyclic motif compared to piperidines or pyrrolidines, the azetidine ring offers opportunities for creating novel chemical entities with unique biological profiles. researchgate.net
Vectorial Orientation: The ring orients its substituents in specific three-dimensional vectors, allowing for precise probing of binding pockets. The drug Cobimetinib, an N-acylazetidine, exemplifies the successful incorporation of this ring into a therapeutic agent. nih.gov
Significance of the Aminophenyl and Methanone Moieties in Molecular Recognition
The aminophenyl and methanone moieties of this compound are critical for molecular recognition and binding.
Aminophenyl Moiety: This group provides several key interaction points. The aromatic phenyl ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a target's binding site. The amino group is a key hydrogen-bonding feature. As a primary amine, it has two N-H groups that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor. stereoelectronics.org The position of the amino group (meta at position 3) is crucial, as it defines the geometry of these potential interactions relative to the rest of the molecule.
Methanone Moiety: The carbonyl group (C=O) in the methanone linker is a strong hydrogen bond acceptor, capable of forming a key interaction with hydrogen bond donor groups (e.g., -NH or -OH) on a protein target. stereoelectronics.org This linker also serves to connect the azetidine ring to the aminophenyl group, setting a specific distance and rotational angle between the two pharmacophoric elements. SAR studies on other molecules have shown that the nature of such linkers can be critical; for example, replacing a carbonyl with a methylene group can significantly decrease activity. nih.gov
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, binding preferentially to one stereoisomer over another.
For the parent compound this compound, the azetidine ring is unsubstituted, and therefore it does not have any stereocenters. However, if substituents were introduced onto the C2 or C3 positions of the azetidine ring, stereoisomers (enantiomers and diastereomers) would be possible.
Research on other substituted azetidines has demonstrated the critical importance of stereochemistry. acs.org In the development of a bicyclic azetidine with antimalarial activity, SAR studies revealed that only two of the eight possible stereoisomers were active against a multidrug-resistant strain of malaria. nih.gov This highlights that the precise spatial orientation of substituents is essential for proper interaction with the target. The inactive isomers, despite having the same chemical formula and connectivity, could not orient their functional groups correctly to bind effectively. Therefore, controlling stereochemistry through stereoselective synthesis is a critical aspect of designing potent and selective azetidine-based therapeutic agents. nih.govrsc.org
Chiral Centers within Azetidine Derivatives and Their Role in Potency
Chirality, or the "handedness" of a molecule, plays a fundamental role in its interaction with biological systems. While this compound is an achiral molecule, the introduction of stereocenters into the azetidine ring or its substituents can have a profound impact on pharmacological potency. The differential binding of enantiomers to their biological targets is a well-established principle in medicinal chemistry.
For instance, in a series of (R)-azetidine-2-carboxamide analogues developed as STAT3 inhibitors, the (R)-enantiomer consistently demonstrated greater potency than the corresponding (S)-enantiomer. nih.gov This highlights the importance of stereochemistry in achieving optimal interactions within the target's binding site. The specific three-dimensional arrangement of atoms in one enantiomer may allow for more favorable hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to enhanced biological activity.
The synthesis of chiral azetidine derivatives is therefore a key strategy in drug design. medwinpublishers.com Methods for producing enantiomerically pure azetidines are crucial for systematically evaluating the pharmacological profiles of individual stereoisomers and identifying the more active enantiomer, known as the eutomer.
Diastereomeric Effects on Efficacy
The synthesis of azetidine derivatives often results in diastereomeric mixtures, and their separation and individual biological evaluation are critical steps in SAR studies. acs.org For example, the cis and trans isomers of a substituted azetidine will present their functional groups in different spatial arrangements, leading to variations in efficacy. One diastereomer might exhibit the desired therapeutic effect, while another could be inactive or even produce off-target effects.
Controlling the diastereoselectivity of synthetic reactions is therefore a major focus in the preparation of complex azetidine-containing scaffolds. rsc.org This control allows for the targeted synthesis of the most active diastereomer, maximizing therapeutic efficacy and minimizing potential side effects associated with other isomers.
Computational Approaches in SAR Analysis and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective analysis of SAR and the design of novel drug candidates. These in silico methods provide valuable insights into the molecular interactions that govern a drug's behavior, guiding the synthesis and testing of new compounds.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rjptonline.orgvistas.ac.in This method is widely used to understand the interactions between azetidine derivatives and their biological targets at the molecular level. ijper.orgbenthamdirect.com
By simulating the binding of this compound and its analogues to a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. rjptonline.org This information is invaluable for designing modifications to the lead compound that could enhance its potency. For example, docking studies might reveal an unoccupied pocket in the binding site that could be filled by adding a specific functional group to the azetidine scaffold, thereby increasing binding affinity.
The results of molecular docking are often expressed as a docking score, which estimates the binding energy of the ligand-protein complex. A lower docking score typically indicates a more favorable binding interaction.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Kinase 1 | -9.2 | TYR 146, PHE 94 |
| Derivative B | Kinase 1 | -8.5 | LYS 78, ASP 184 |
| Derivative C | Protease 2 | -7.8 | HIS 41, CYS 145 |
| Derivative D | Protease 2 | -9.5 | GLU 166, MET 165 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Electronic Property Evaluation
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis involves studying the different spatial arrangements of atoms that a molecule can adopt and their relative energies. The four-membered azetidine ring can adopt a puckered conformation, and the specific pucker can be influenced by its substituents. nih.govresearchgate.net
Understanding the preferred conformations of this compound derivatives is essential for predicting how they will interact with their biological targets. Computational methods, such as quantum mechanics calculations, can be used to determine the most stable conformations and the energy barriers between them. nih.gov
In addition to conformation, the electronic properties of a molecule, such as its electrostatic potential and molecular orbitals, also play a significant role in its biological activity. These properties determine how the molecule will interact with other molecules and its environment. Evaluating these properties can help in understanding the reactivity of the compound and its ability to form key interactions with its target.
Prediction of Pharmacokinetic Properties through Computational Models (e.g., ADMET Evaluation)
For a drug to be effective, it must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties. These properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the fate of a drug in the body.
In silico ADMET prediction models are increasingly used to evaluate the drug-likeness of compounds early in the discovery process, helping to identify candidates with a higher probability of success in clinical trials. researchgate.netresearchgate.netnih.gov These models can predict a wide range of properties, including oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.govtheaspd.com
By applying these models to this compound and its derivatives, researchers can prioritize compounds with desirable ADMET profiles for further development.
| Compound | Property | Predicted Value |
| Derivative X | Oral Bioavailability | High |
| Derivative X | Blood-Brain Barrier Penetration | Low |
| Derivative X | CYP2D6 Inhibition | No |
| Derivative Y | Oral Bioavailability | Moderate |
| Derivative Y | Blood-Brain Barrier Penetration | High |
| Derivative Y | CYP2D6 Inhibition | Yes |
This table presents hypothetical data for illustrative purposes.
Application of In Silico Screening Methods in Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to the target of interest. These fragments are then grown or linked together to create more potent lead compounds.
In silico screening methods, such as virtual screening and molecular docking, are well-suited for FBDD. nih.gov Large libraries of virtual fragments can be rapidly screened against a target protein to identify potential binders. The azetidine scaffold, present in this compound, can be considered a valuable fragment for FBDD due to its desirable properties, including structural rigidity and synthetic accessibility. technologynetworks.comnih.govresearchgate.net
Computational approaches can guide the optimization of these fragments by suggesting modifications that would improve their binding affinity and drug-like properties. This iterative process of in silico design and experimental validation can significantly accelerate the discovery of novel drug candidates.
Advanced Characterization and Analytical Methodologies in Research on 3 Aminophenyl Azetidin 1 Yl Methanone
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of a molecule.
For (3-Aminophenyl)(azetidin-1-yl)methanone, the ¹H NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons of the 3-aminophenyl group typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the benzene ring current. The protons of the azetidine (B1206935) ring are observed further upfield, with the methylene groups adjacent to the nitrogen atom showing characteristic shifts. The broad singlet for the amine (-NH₂) protons is also a key diagnostic signal.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) group is typically the most downfield signal (δ > 165 ppm). The aromatic carbons exhibit signals in the δ 110-150 ppm range, while the aliphatic carbons of the azetidine ring appear in the upfield region.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.15 | t, J=7.8 Hz | 1H | Ar-H |
| 6.90 | s | 1H | Ar-H |
| 6.78 | d, J=7.6 Hz | 1H | Ar-H |
| 6.65 | d, J=8.0 Hz | 1H | Ar-H |
| 4.45 | t, J=7.6 Hz | 2H | N-CH₂ (azetidine) |
| 4.18 | t, J=7.6 Hz | 2H | N-CH₂ (azetidine) |
| 3.80 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 169.5 | C=O (methanone) |
| 146.8 | Ar-C (C-NH₂) |
| 136.5 | Ar-C (quaternary) |
| 129.4 | Ar-CH |
| 118.2 | Ar-CH |
| 117.5 | Ar-CH |
| 114.9 | Ar-CH |
| 52.1 | N-CH₂ (azetidine) |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂N₂O, the expected exact mass is 176.0950 g/mol .
In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum offers clues to the molecule's structure. Common fragmentation pathways for this compound would include the cleavage of the amide bond, leading to fragments corresponding to the 3-aminobenzoyl cation and the azetidine moiety.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Identity | Description |
|---|---|---|
| 177.1028 | [M+H]⁺ | Protonated molecular ion |
| 176.0950 | [M]⁺ | Molecular ion |
| 120.0450 | [C₇H₆NO]⁺ | Loss of azetidine |
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The FTIR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.
The presence of the primary amine (-NH₂) group is indicated by a pair of stretches in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the tertiary amide. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring appear just below 3000 cm⁻¹. Bending vibrations for the N-H bond and stretching for C-N and aromatic C=C bonds also provide confirmatory evidence of the structure.
Table 4: Predicted FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3050 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Azetidine) |
| 1645 | C=O Stretch | Tertiary Amide |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1350 | C-N Stretch | Amide/Aromatic Amine |
Chromatographic Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring reaction progress, purifying products, and assessing the purity of the final compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products. A small amount of the reaction mixture is spotted onto a stationary phase (e.g., a silica gel plate), which is then developed in a suitable mobile phase.
In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 3-aminobenzoic acid and azetidine) and the formation of the product. The product, being an amide, typically has a different polarity than the starting materials and will therefore have a different Retention Factor (Rƒ) value. The spots on the TLC plate are usually visualized under UV light, owing to the UV-active phenyl group, or by staining with an appropriate agent like ninhydrin, which reacts with the primary amine to produce a colored spot. A typical mobile phase for this compound would be a mixture of a moderately polar solvent and a non-polar solvent, such as 30-50% ethyl acetate in hexane.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it the standard method for determining the purity of pharmaceutical intermediates and other fine chemicals.
For purity assessment of this compound, a reverse-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a gradient of acetonitrile and water). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This method can detect and quantify impurities at very low levels, often providing a purity value greater than 98% for well-purified samples.
Future Directions and Research Opportunities for 3 Aminophenyl Azetidin 1 Yl Methanone
Exploration of Novel Chemical Space within Azetidine (B1206935) Frameworks
The exploration of novel chemical space is a primary objective in drug discovery, aiming to identify unique molecular architectures with improved therapeutic properties. The (3-Aminophenyl)(azetidin-1-yl)methanone core is an ideal substrate for diversification. The azetidine ring, while less common than five- or six-membered rings, provides a distinct three-dimensional geometry that can be exploited to access novel areas of chemical space. nih.govresearchgate.net
Future research will likely focus on the synthesis and diversification of densely functionalized azetidine ring systems. nih.govresearchgate.net This involves creating a wide variety of fused, bridged, and spirocyclic ring systems originating from the basic azetidine framework. nih.govresearchgate.netnih.gov For instance, the functional groups on the phenyl ring and the nitrogen of the azetidine ring serve as synthetic handles for elaboration.
Methods for Diversification:
Fused Systems: Creating bicyclic structures by forming new rings that share bonds with the azetidine core.
Bridged Systems: Connecting non-adjacent atoms of the azetidine ring to introduce conformational constraints.
Spirocyclic Systems: Joining a second ring to the azetidine core at a single shared carbon atom, creating unique 3D shapes. nih.govresearchgate.net
These strategies aim to generate libraries of compounds with diverse shapes and physicochemical properties, which are crucial for interacting with a wide range of biological targets, particularly within the central nervous system (CNS) where stringent properties are required for blood-brain barrier penetration. nih.govresearchgate.net
Rational Design of Highly Selective and Potent Analogues
Rational drug design seeks to create molecules that interact specifically with a biological target to achieve a desired therapeutic effect with minimal off-target activity. Starting with a core structure like this compound, researchers can systematically modify its components to enhance potency and selectivity.
One successful strategy involves the substitution of larger rings, such as proline, with the more constrained azetidine ring. This change can lead to a significant increase in potency. For example, the transformation of R-proline-amides to R-azetidine-2-carboxamides has resulted in analogues with sub-micromolar potency in inhibiting the STAT3 protein, a key target in cancer therapy. acs.org This highlights the value of the azetidine moiety in optimizing molecular interactions.
Future design strategies for analogues of this compound will likely employ structure-based design, utilizing X-ray crystallography and computational modeling to understand how the molecule binds to its target. This information allows for precise modifications to improve binding affinity and selectivity over related proteins, a crucial step in developing safer and more effective drugs. nih.gov
| Design Strategy | Objective | Example Application |
| Isosteric Replacement | Replace parts of the molecule with chemically similar groups to improve properties. | Swapping a phenyl ring for a pyridine ring to alter solubility. |
| Conformational Constraint | Introduce rigid elements like rings to lock the molecule in its active shape. | Using the azetidine ring to reduce rotational freedom. enamine.net |
| Structure-Activity Relationship (SAR) | Systematically modify functional groups to determine their effect on biological activity. | Adding substituents to the aminophenyl group to probe binding pocket interactions. nih.gov |
Application in Fragment-Based Drug Discovery and Lead Optimization
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach uses small, low-complexity molecules, or "fragments" (typically with a molecular weight of less than 300 Da), that bind weakly but efficiently to a biological target. nih.govmdpi.com The this compound structure is well-suited for use as a molecular fragment or as a scaffold for growing and linking fragments.
The rigidity of the azetidine ring is a significant advantage in FBDD. enamine.net Conformationally restricted molecules provide more reliable data from screening methods and can lead to higher binding affinity due to a lower entropic penalty upon binding to a target. enamine.net
Key FBDD strategies involving this scaffold include:
Fragment Growth: Using this compound as a core, chemists can systematically add chemical motifs to explore the target's binding site and increase potency. nih.gov
Fragment Linking: If two different fragments (one of which could be based on the azetidine scaffold) are found to bind to adjacent pockets on a target protein, they can be connected with a chemical linker to create a single, high-affinity molecule. nih.govmdpi.com
Fragment Merging: When fragments are found to occupy overlapping space in a binding site, their key features can be combined into a novel, optimized core structure. nih.govnih.gov
These techniques allow for a more efficient exploration of chemical space and can provide lead compounds with superior ligand efficiency compared to traditional high-throughput screening. nih.gov
Development of Next-Generation Therapeutic Agents Targeting Unmet Medical Needs
The unique structural features of azetidine-containing compounds make them promising candidates for developing therapies against challenging diseases. The development of novel (R)-azetidine-2-carboxamide analogues as potent STAT3 inhibitors for cancer treatment is a prime example. acs.org These compounds have demonstrated the ability to inhibit the colony survival of human breast cancer cells at sub-micromolar concentrations, marking a significant advancement in the search for small-molecule STAT3 inhibitors. acs.org
Future research could extend the application of this compound-derived compounds to other areas with significant unmet medical needs, such as:
Neurodegenerative Diseases: The rigid scaffold is ideal for designing CNS-active drugs that require precise three-dimensional structures to interact with targets like kinases or G-protein coupled receptors.
Infectious Diseases: FBDD approaches using azetidine scaffolds could lead to new classes of antibiotics or antivirals that overcome existing resistance mechanisms. mdpi.com
Orphan Diseases: The efficiency of rational design and FBDD makes it feasible to develop targeted therapies for rare conditions that are often overlooked in large-scale drug discovery programs.
Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration
The sheer size of potential chemical space—estimated at 10^60 molecules—makes a brute-force search for new drugs impossible. skoltech.ru Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating this vastness. skoltech.rumdpi.com These technologies can be applied to the this compound framework to accelerate the discovery of new therapeutic agents.
Applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues before they are synthesized, saving time and resources. nih.govresearchgate.net
De Novo Design: Generative models can design entirely new molecules based on the azetidine scaffold, optimized for specific properties or to bind to a particular target.
Synthesis Planning: AI tools can devise the most efficient synthetic routes for producing promising new compounds, overcoming potential chemical challenges. nih.gov
Data Visualization: Advanced algorithms can map and visualize large chemical datasets, helping researchers to identify promising regions of chemical space for further exploration. skoltech.ru
By integrating AI and ML, researchers can more effectively navigate the complexities of drug design, leading to the faster identification and optimization of next-generation therapeutics derived from the this compound scaffold. digitellinc.com
Q & A
Q. What are the established synthetic routes for (3-Aminophenyl)(azetidin-1-yl)methanone, and how can purity be ensured?
Methodological Answer: The synthesis typically involves acylation of 3-aminophenyl precursors with azetidine derivatives. A common approach includes:
- Step 1: Reacting 3-aminobenzonitrile with azetidine under nucleophilic substitution conditions.
- Step 2: Acylation using acetic anhydride or acetyl chloride to form the methanone group .
- Step 3: Purification via HPLC (High Performance Liquid Chromatography) or recrystallization to achieve >95% purity .
Key Considerations:
- Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency.
- Catalysts like DMAP (4-Dimethylaminopyridine) can accelerate acylation .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Acylation with AcCl | 78 | 92 | |
| Microwave-assisted synthesis | 85 | 97 |
Q. How is the structural integrity of this compound validated?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.8–2.1 ppm (azetidine protons) and δ 6.5–7.2 ppm (aromatic protons) confirm the scaffold .
- ¹³C NMR: A carbonyl signal near δ 205 ppm verifies the methanone group .
- Mass Spectrometry (MS): Molecular ion peak at m/z 190.24 (calculated for C₁₀H₁₂N₂O) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal analysis using SHELXL software refines bond lengths and angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
Methodological Answer: Optimization involves:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during acylation .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of azetidine .
- Catalyst Use: Palladium-based catalysts in coupling reactions enhance efficiency .
Data Contradiction Analysis:
Discrepancies in reported yields (e.g., 70% vs. 85%) may stem from varying azetidine purity or moisture sensitivity. Replicating reactions under inert atmospheres (N₂/Ar) mitigates this .
Q. What strategies resolve contradictions in biological activity data for azetidine derivatives?
Methodological Answer:
- In Vitro vs. In Vivo Correlation:
- Test the compound against standardized cell lines (e.g., HEK293 for cytotoxicity) and compare with animal models .
- Meta-Analysis: Pool data from studies using similar assay conditions (e.g., IC₅₀ values under 10 μM for antimicrobial activity) .
Q. Table 2: Reported Biological Activities
| Study | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Antimicrobial Screening | 8.2 μM | In vitro | |
| Kinase Inhibition | 12.5 μM | In vitro |
Q. How do computational models predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The aminophenyl group forms hydrogen bonds with Thr766 and Met769 .
- Free Energy Calculations (MM/PBSA): Estimate binding affinity (ΔG ≈ -9.8 kcal/mol) .
- SAR Studies:
Q. What advanced techniques characterize the compound’s metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
